molecular formula C15H14O3S B10840429 1-Phenyl-3-(phenylsulfonyl)propan-1-one CAS No. 65885-28-1

1-Phenyl-3-(phenylsulfonyl)propan-1-one

Cat. No.: B10840429
CAS No.: 65885-28-1
M. Wt: 274.3 g/mol
InChI Key: IOTOILGYCOMTGK-UHFFFAOYSA-N
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Description

1-Phenyl-3-(phenylsulfonyl)propan-1-one is a sulfone-containing aromatic ketone characterized by a propan-1-one backbone substituted with phenyl and phenylsulfonyl groups at the 1- and 3-positions, respectively. The sulfonyl group (-SO₂-) confers strong electron-withdrawing properties, enhancing the compound’s polarity and reactivity. This structural motif is pivotal in asymmetric catalysis, where sulfonyl groups act as directing or removable auxiliaries . For instance, 1-phenyl-3-(phenylsulfonyl)propan-2-ol (a related alcohol) is synthesized via NaBH₄ reduction of its ketone precursor , suggesting similar redox strategies could apply.

Properties

CAS No.

65885-28-1

Molecular Formula

C15H14O3S

Molecular Weight

274.3 g/mol

IUPAC Name

3-(benzenesulfonyl)-1-phenylpropan-1-one

InChI

InChI=1S/C15H14O3S/c16-15(13-7-3-1-4-8-13)11-12-19(17,18)14-9-5-2-6-10-14/h1-10H,11-12H2

InChI Key

IOTOILGYCOMTGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-3-(phenylsulfonyl)propan-1-one can be synthesized through several methods. One common approach involves the reaction of phenylsulfonyl chloride with phenylacetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-3-(phenylsulfonyl)propan-1-one undergoes a variety of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Phenyl-3-(phenylsulfonyl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-phenyl-3-(phenylsulfonyl)propan-1-one involves its interaction with various molecular targets. The phenylsulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. This interaction can lead to the formation of covalent bonds with target molecules, influencing their activity and function .

Comparison with Similar Compounds

1-Phenyl-3-(phenylamino)propan-1-one (PPAPO)

  • Structure: Replaces the sulfonyl group with a phenylamino (-NHPh) moiety.
  • Properties: The amino group is electron-donating, reducing polarity compared to sulfonyl derivatives. PPAPO exhibits pKa ≈ 8.1, enabling protonation at physiological pH, which is critical for its role as a corrosion inhibitor in 0.5 M HCl solutions for N80 steel .
  • Applications : Primarily used in industrial corrosion inhibition (efficiency linked to adsorption on metal surfaces) rather than biological activity .

1,3-Diphenyl-3-(phenylthio)propan-1-one

  • Structure : Substitutes sulfonyl with a thioether (-SPh) group.
  • Properties: The thioether is less polar than sulfonyl, improving lipophilicity. This enhances cytotoxicity against breast cancer cells (e.g., MCF-7), with IC₅₀ values reduced by introducing morpholinoethoxy side chains (e.g., compound 4a: IC₅₀ = 15.62 µM) .
  • Applications : Focused on anticancer drug development, contrasting with sulfonyl derivatives’ catalytic roles .

Morpholinyl/Piperidino Derivatives (e.g., 1-Phenyl-3-(4-morpholinyl)propan-1-one)

  • Structure : Incorporates tertiary amine groups (e.g., morpholine, piperidine).
  • Properties : Increased basicity and water solubility. These derivatives show moderate cytotoxicity against EMT6 tumors (in vitro) but lower toxicity compared to sulfonyl analogs .

Key Observations :

  • Sulfonyl-containing compounds require chromatographic purification (e.g., flash chromatography using pet ether/EtOAc) due to high polarity .
  • PPAPO’s synthesis via Mannich bases involves condensation of acetophenone, formaldehyde, and aniline under acidic conditions .

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